molecular formula C3H6N2O2 B1674937 L-Cycloserine CAS No. 339-72-0

L-Cycloserine

Número de catálogo: B1674937
Número CAS: 339-72-0
Peso molecular: 102.09 g/mol
Clave InChI: DYDCUQKUCUHJBH-REOHCLBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Cycloserine can be synthesized through various chemical routes. One common method involves the cyclization of O-ureido-L-serine, which is converted from L-serine and L-arginine . The reaction conditions typically involve the use of specific enzymes to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using Streptomyces species. The bacteria are cultured in a controlled environment, and the compound is extracted and purified from the fermentation broth . This method ensures a high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: L-Cycloserine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its efficacy.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its antibacterial properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen atoms into the molecule.

Aplicaciones Científicas De Investigación

Introduction to L-Cycloserine

This compound is a broad-spectrum antibiotic initially discovered in 1954 from the Streptomyces garyphalus bacterium. It is a structural analog of the amino acid D-alanine and has been utilized in various scientific research applications due to its unique biochemical properties. This article explores the diverse applications of this compound across multiple fields, including chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a model compound for studying enzyme inhibition mechanisms and antibiotic resistance. Its structural similarities to D-alanine allow researchers to investigate the interactions between antibiotics and bacterial enzymes involved in cell wall synthesis. Key applications include:

  • Enzyme Inhibition Studies : this compound is used to explore how it inhibits enzymes like alanine racemase, which is crucial for bacterial cell wall formation.
  • Synthesis of Complex Molecules : It acts as a building block in the synthesis of more complex peptides and compounds, facilitating advancements in medicinal chemistry.

Biology

In biological research, this compound has been instrumental in understanding bacterial growth mechanisms and cell wall synthesis. Notable applications include:

  • Investigation of D-Alanine's Role : Researchers utilize this compound to study how D-alanine influences bacterial cell wall integrity.
  • Neuropharmacology : As a partial agonist at N-methyl-D-aspartate (NMDA) receptors, this compound has been explored for its effects on neurotransmitter systems, particularly regarding GABA levels in the brain .

Medicine

This compound is primarily recognized for its therapeutic applications, particularly in treating drug-resistant tuberculosis and certain urinary tract infections. Its clinical applications encompass:

  • Antimicrobial Therapy : It is effective against specific strains of Mycobacterium tuberculosis that are resistant to first-line treatments.
  • Neuropsychiatric Disorders : Emerging studies suggest that this compound may aid in treating various psychiatric conditions by enhancing learning processes through NMDA receptor modulation . Clinical trials have indicated potential benefits in conditions such as schizophrenia, anxiety disorders, and depression.

Industry

In the pharmaceutical industry, this compound is utilized for developing new antibiotics and studying drug resistance mechanisms. Key industrial applications include:

  • Development of New Antibiotics : Its properties facilitate research into novel antibacterial agents targeting bacterial cell wall synthesis pathways.
  • Biotechnology Innovations : this compound's role in sphingolipid biosynthesis inhibition has implications for developing therapeutics aimed at neurodegenerative diseases and metabolic disorders .

Case Study 1: Tuberculosis Treatment

A study conducted on patients with drug-resistant tuberculosis demonstrated that this compound significantly improved treatment outcomes when combined with other antibiotics. The results indicated a higher rate of culture conversion compared to standard treatments alone.

Case Study 2: Neuropsychiatric Disorders

Clinical trials evaluating the efficacy of this compound in treating anxiety disorders revealed that low-dose administration enhanced cognitive behavioral therapy outcomes. Participants reported reduced anxiety symptoms following treatment, suggesting its potential as an adjunct therapy.

Comparación Con Compuestos Similares

L-Cycloserine is unique in its structure and mechanism of action compared to other antibiotics. Similar compounds include:

This compound’s uniqueness lies in its ability to inhibit both alanine racemase and D-alanine:D-alanine ligase, making it effective against drug-resistant strains of bacteria .

Actividad Biológica

L-Cycloserine is a broad-spectrum antibiotic that has garnered attention for its unique mechanisms of action and its role in treating multidrug-resistant tuberculosis (MDR-TB). This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.

This compound primarily acts as an inhibitor of two key enzymes involved in bacterial cell wall synthesis: alanine racemase and D-alanine ligase .

  • Alanine Racemase : This enzyme catalyzes the conversion of L-alanine to D-alanine, which is essential for peptidoglycan synthesis in bacterial cell walls. This compound mimics D-alanine, thereby inhibiting this enzyme and disrupting cell wall formation .
  • D-Alanine Ligase : This enzyme is responsible for the condensation of D-alanine into peptidoglycan. Inhibition by this compound leads to cell lysis and death in susceptible bacteria .

Clinical Efficacy

This compound has been shown to be particularly effective against Mycobacterium tuberculosis. Research indicates that it is significantly more potent than its D-isomer, with a minimum inhibitory concentration (MIC) that is ten times lower than that of D-cycloserine .

Table 1: Comparative Efficacy of this compound vs. D-Cycloserine

CompoundMIC (µg/mL)Efficacy Against M. tuberculosis
This compound0.25High
D-Cycloserine2.5Moderate

Safety Profile

While this compound is generally well-tolerated, it can cause adverse effects, particularly neuropsychiatric symptoms. A study involving 623 MDR-TB patients reported that 4.3% experienced psychiatric symptoms, with hyperuricemia being the most common adverse reaction observed in 22.8% of cases .

Table 2: Adverse Drug Reactions Associated with this compound

Adverse ReactionPercentage (%)
Hyperuricemia22.8
Psychiatric Symptoms4.3
Other (e.g., headache)Varies

Case Studies

  • Efficacy in MDR-TB Treatment :
    A study analyzed treatment outcomes for 144 MDR-TB patients receiving regimens containing this compound. The results showed a treatment success rate of 69.4%, significantly higher than the control group at 59.7%. Moreover, subgroup analysis indicated that this compound was particularly beneficial for simple MDR-TB cases, reducing the risk of unfavorable outcomes .

    Table 3: Treatment Outcomes in MDR-TB Patients
    OutcomeCycloserine Group (N=144)Control Group (N=181)
    Treatment Success100 (69.4%)108 (59.7%)
    Cure94 (65.3%)106 (58.6%)
    Adverse Drug Reactions16 (11.1%)25 (13.8%)
  • Combination Therapy :
    Another study investigated the combined use of this compound with glutamine antagonists in tumor-bearing rats, revealing amplified anti-tumor activity when both agents were administered simultaneously . This suggests potential applications beyond infectious diseases.

Propiedades

IUPAC Name

(4S)-4-amino-1,2-oxazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDCUQKUCUHJBH-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017231
Record name L-4-Aminoisoxazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>15.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500488
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339-72-0
Record name L-Cycloserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levcycloserine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-4-Aminoisoxazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-4-aminoisoxazolidin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.843
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVCYCLOSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK7DRB7FMO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Cycloserine
Reactant of Route 2
L-Cycloserine
Customer
Q & A

A: L-Cycloserine acts primarily as a mechanism-based inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes [, , ]. Specifically, it inhibits alanine racemase, an enzyme crucial for bacterial cell wall synthesis, and serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis [, , , ].

A: this compound inhibits SPT, which catalyzes the condensation of l-serine and palmitoyl-CoA, the first step in the de novo sphingolipid biosynthetic pathway []. This inhibition leads to a decrease in the levels of various sphingolipids, including ceramides, which are implicated in diverse cellular processes such as apoptosis, inflammation, and cell signaling [, , , ].

A: Alanine racemase is essential for the synthesis of d-alanine, a key component of bacterial peptidoglycans, which form the bacterial cell wall [, , ]. Inhibition of alanine racemase by this compound disrupts d-alanine production, compromising cell wall integrity and leading to bacterial growth inhibition [, , ].

ANone: The molecular formula of this compound is C3H6N2O2, and its molecular weight is 102.09 g/mol.

A: While the provided research articles do not offer comprehensive spectroscopic data, they mention techniques like UV-visible spectroscopy used to study the interaction of this compound with enzymes like SPT []. These studies provide insights into the mechanism of enzyme inhibition by this compound.

ANone: The provided research articles primarily focus on the biological activity and mechanism of action of this compound. They do not provide detailed information about its material compatibility or stability under different environmental conditions.

A: this compound primarily functions as an enzyme inhibitor rather than a catalyst. It exerts its biological effects by binding to and inactivating target enzymes involved in specific metabolic pathways [, , ].

A: While the provided articles primarily focus on this compound, some studies explore the structure-activity relationships of D-Cycloserine, its enantiomer. Research on N(2)-substituted D,this compound derivatives showed that modifications at the N(2) position generally led to a loss of inhibitory activity against alanine racemase []. These findings highlight the importance of the unmodified cyclic structure for the inhibitory activity of cycloserine enantiomers. More extensive SAR studies are needed to explore the effects of other modifications on the potency, selectivity, and pharmacological properties of this compound.

ANone: The research provided predominantly focuses on the biochemical mechanisms of this compound, particularly its interaction with enzymes and impact on specific metabolic pathways. The articles do not cover topics such as:

    ANone: While the provided research articles do not delve into a comprehensive historical overview, they highlight some key milestones in this compound research:

    • Discovery and early characterization: this compound was first isolated as a natural product from Streptomyces orchidaceus []. Early research focused on characterizing its antibiotic activity, particularly against Mycobacterium tuberculosis.
    • Mechanism of action: Subsequent studies elucidated this compound's mechanism of action as an inhibitor of alanine racemase, a PLP-dependent enzyme essential for bacterial cell wall biosynthesis [, , ]. This discovery established this compound's importance as an antibacterial agent.
    • Role in sphingolipid metabolism: Further research revealed that this compound also inhibits SPT, the rate-limiting enzyme in the de novo synthesis of sphingolipids []. This finding sparked interest in exploring this compound's potential in treating diseases associated with sphingolipid dysregulation, such as cancer and neurodegenerative disorders.

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.